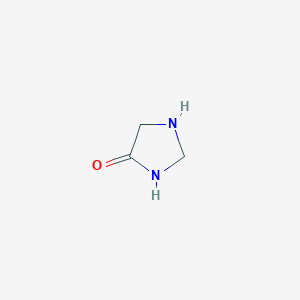

Imidazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVONPBONFIJAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363599 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-79-6 | |

| Record name | 4-Imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Three-Step Synthesis from Primaquine and Amino Acids

A prominent method involves the condensation of (±)-primaquine with N-protected amino acids, followed by deprotection and cyclization with carbonyl compounds. This approach, detailed by, yields this compound derivatives in 70–95% overall yield . The sequence begins with Boc-protected amino acids coupling to primaquine using dicyclohexylcarbodiimide (DCC), producing intermediates that undergo acidic deprotection (e.g., HCl/EtOAc). The final cyclization employs ketones (acetone, cyclic ketones) or aldehydes (veratraldehyde), with stereochemical outcomes dependent on the carbonyl reagent. For instance, cyclic ketones generate mixtures of diastereomers, while 2-formylbenzoic acid induces stereoselective formation of 1H-imidazo[2,1-a]isoindole-2,5-diones. Hydrolysis studies in pH 7.4 buffer revealed slow degradation (t<sub>1/2</sub> = 5–30 days), underscoring the stability of these prodrug candidates.

Acid/Base-Catalyzed Cyclization of Peptide Derivatives

Peptide-based imidazolidin-4-ones are synthesized via uncatalyzed or acid/base-catalyzed cyclization of N-acylpeptides with aldehydes. As reported in, acetone-mediated cyclization proceeds without catalysts, achieving quantitative conversion in 12–24 hours. This method, applied to ampicillin prodrugs like hetacillin, demonstrates rapid hydrolysis (t<sub>1/2</sub> < 1 hour) under physiological conditions, highlighting its utility in drug delivery.

Schiff Base Cyclization for Optically Active Derivatives

Racemic Synthesis via Schiff Base Intermediates

Patent discloses a scalable route to racemic 1,3-imidazolidin-4-ones through Schiff base formation. Glycine methyl ester hydrochloride reacts with aldehydes (e.g., benzaldehyde) in methanol, forming a Schiff base that cyclizes upon HCl gas treatment. The racemic product precipitates in 85–90% yield and is resolved using optically active acids (e.g., mandelic acid). Key advantages include avoiding chlorinated solvents and enabling direct racemization of enriched enantiomers in high-boiling polyethers.

Diastereoselective Resolution

The same patent details a one-pot resolution-cyclization process. Schiff bases dissolved in methanol are treated with mandelic acid, inducing crystallization of diastereomeric salts. After solvent exchange to acetone, the resolved imidazolidin-4-ones are isolated in >95% enantiomeric excess (ee) . This method reduces environmental impact by eliminating extraction steps.

Amino Acid-Derived Imidazolidinones

Strecker Synthesis Followed by Cyclization

Source outlines a two-step synthesis from C-aryl glycines. Strecker synthesis with 4-substituted benzaldehydes, NaCN, and NH<sub>4</sub>Cl yields C-aryl glycine nitriles, which are hydrolyzed to amino acids. Subsequent reaction with phenyl isocyanate/isothiocyanate produces imidazolidin-2,4-diones or 2-thioxo-4-ones in 70–74% yield (Table 1).

Table 1: Yields and Spectral Data for Imidazolidinones from

| Compound | R Group | Yield (%) | IR (C=O, cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|---|---|

| IM-1 | 4-Methylphenyl | 72 | 1,773 | 7.25–7.45 (m, 9H, Ar) |

| IM-2 | 4-Methylphenyl | 70 | 1,513 (C=S) | 7.30–7.60 (m, 9H, Ar) |

| IM-5 | 4-Methoxyphenyl | 74 | 1,711 | 6.85–7.40 (m, 9H, Ar) |

Spectroscopic Characterization

IR spectra confirm cyclization via C=O (1,711–1,773 cm⁻¹) and C=S (1,513–1,518 cm⁻¹) stretches. ¹H-NMR resonances at δ 7.25–7.60 ppm correspond to aromatic protons, while N-H signals appear at δ 8.10–8.35 ppm.

Diamide Cyclization and Domino Reactions

Diamide Intermediate Formation

As reviewed in, imidazol-4-ones are synthesized via diamide intermediates from α-amino amides and carboxylic acids. Polymer-supported carbodiimides facilitate coupling, though yields remain modest (10–50%) due to steric hindrance. Cyclization with NaOH/EtOH affords the heterocycle, exemplified in hPTHR1 agonist synthesis (Scheme 3B).

Domino Cyclization of Amidines

Fathalla et al. developed a domino reaction between benzimidoyl chlorides and amino esters, yielding imidazoquinazolinones in 48–86% yield . This one-pot method proceeds via quinazolin-4(3H)-imine intermediates, undergoing sequential ring-opening and re-closure.

Comparative Analysis of Methods

Table 2: Comparison of this compound Synthesis Methods

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Imidazolidin-4-ones hydrolyze in aqueous conditions to regenerate parent amines and carbonyl compounds, a critical property for prodrug applications:

-

Hydrolysis kinetics :

Example :

Hydrolysis of 1,4-diazaspiro[4.4]nonan-2-one derivatives regenerates glycinamide and cyclopentanone with near-quantitative yields .

Asymmetric Henry Reaction

Copper(II) complexes of this compound ligands catalyze nitroaldol reactions with high enantioselectivity:

| Ligand Configuration | Major Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| cis | S | Up to 97% |

| trans | R | Up to 96% |

The stereochemical outcome is governed by steric effects from alkyl substituents at position 5 of the this compound ring .

Diels-Alder Reaction

Chiral imidazolidin-4-ones act as organocatalysts in asymmetric Diels-Alder reactions:

-

Reaction : Cyclopentadiene + crotonaldehyde → endo-product (95% conversion, 87% ee) .

-

Catalyst recovery : The catalyst retains activity for up to 5 cycles with minimal loss in enantioselectivity .

Cyclization and Ring Expansion

Imidazolidin-4-ones undergo cyclization with electrophilic reagents to form fused bicyclic systems:

-

Reaction with 2-formylbenzoic acid : Forms 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones via intramolecular amide bond formation .

-

Knoevenagel condensation : Introduces ethylidene substituents at position 5, yielding 5-ethylidene-4-imidazolones .

Functionalization via Cross-Coupling

Modern synthetic methods leverage microwave-assisted reactions for efficient functionalization:

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Imidazolidin-4-one derivatives have emerged as promising candidates in the fight against antibiotic-resistant bacteria. Recent studies have demonstrated their potent antibacterial activity against both Gram-negative and Gram-positive strains, including multidrug-resistant bacteria.

Key Findings:

- Mechanism of Action: The most effective this compound derivatives disrupt bacterial membranes, leading to cell death. This mechanism was observed in a study where a specific derivative exhibited rapid bactericidal activity with low resistance development in MRSA strains .

- Structural Modifications: The introduction of cationic and hydrophobic groups into the this compound scaffold has been shown to enhance antibacterial properties by mimicking host defense peptides .

| Derivative | Activity | Target Bacteria | Resistance Development |

|---|---|---|---|

| Compound 3 | Potent | MRSA, E. coli | Low |

| Compound 9 | Moderate | S. aureus | Moderate |

Anticancer Applications

This compound compounds have also been investigated for their anticancer properties. Notably, certain derivatives have shown promising results in inducing apoptosis in cancer cells.

Case Study:

- Compound 9r: This derivative was evaluated for its anticancer efficacy in colorectal cancer (CRC) cell lines (HCT116 and SW620). It was found to induce reactive oxygen species (ROS) production, activating the JNK pathway and leading to apoptosis . The findings suggest that compound 9r could serve as a lead compound for CRC treatment.

Mechanism of Action:

- The induction of ROS triggers mitochondrial pathways, resulting in apoptosis. The use of antioxidants like N-acetylcysteine (NAC) confirmed the role of ROS in mediating these effects .

| Compound | Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| 9r | Colorectal Cancer | ROS-mediated apoptosis | High |

| 5a | Breast Cancer | Cell cycle arrest | Moderate |

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound derivatives exhibit potential in various other therapeutic areas:

- Antifungal Activity: Certain derivatives have shown effectiveness against fungal infections, expanding their applicability in infectious disease management .

- Anti-inflammatory Properties: Research indicates that some this compound compounds can modulate inflammatory responses, suggesting their utility in treating inflammatory diseases .

Summary of Research Findings

The exploration of this compound derivatives has revealed a broad spectrum of biological activities, making them valuable scaffolds in drug development. Their ability to combat antibiotic resistance and induce apoptosis in cancer cells highlights their potential as therapeutic agents.

Future Directions:

Ongoing research aims to optimize the synthesis of novel this compound derivatives with enhanced efficacy and reduced toxicity. The focus will also be on understanding the detailed mechanisms underlying their biological activities to facilitate the development of targeted therapies.

Wirkmechanismus

The mechanism of action of 4-imidazolidinone varies depending on its application. In medicinal chemistry, for example, it induces apoptosis in cancer cells by generating ROS, which activates the c-Jun N-terminal kinase (JNK) pathway, leading to cell death . The compound can also form iminium ions with carbonyl groups, lowering the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitating various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Pyrrolidinone

Structural Differences: Pyrrolidinone is a five-membered lactam with a single nitrogen atom and a ketone group. Imidazolidin-4-one differs by having two nitrogen atoms, enhancing hydrogen-bonding capacity and conformational rigidity. Applications: Pyrrolidinone is a cornerstone in drug design (e.g., antibiotics, antipsychotics) due to its metabolic stability and bioavailability. Synthesis: Pyrrolidinone synthesis is well-established via cyclization of γ-amino acids or ketones. This compound requires specialized methods, such as double Michael additions or multicomponent reactions, limiting scalability .

Imidazolin-2-one

Structural Differences : Imidazolin-2-one is an isomer of this compound, with the ketone at the 2-position. This shift alters electronic distribution and reactivity.

Applications : Imidazolin-2-ones are explored as kinase inhibitors and anti-inflammatory agents. This compound derivatives, such as 2,4-diaryl-5-4H-imidazolones, also show anti-inflammatory activity but lack clinical validation .

Synthesis : Imidazolin-2-ones are synthesized via cyclocondensation of ureas and aldehydes, a method less applicable to this compound .

Hydantoins (Imidazolidinediones)

Structural Differences : Hydantoins contain two ketone groups at the 2- and 4-positions, increasing electrophilicity. This compound’s single ketone reduces susceptibility to nucleophilic attack.

Applications : Hydantoins are FDA-approved for epilepsy (e.g., phenytoin). This compound derivatives, like 5-arylidene-3-benzothiazolyl-imidazolones, exhibit antimicrobial activity but remain preclinical .

Synthesis : Hydantoins are synthesized via Bucherer-Bergs reaction, while this compound relies on less-efficient pathways like diamine cyclization .

Imidazolidines

Structural Differences: Imidazolidines are fully saturated with two single bonds, lacking the ketone group. This confers greater flexibility but lower stability. Applications: Imidazolidines are used in organocatalysis (e.g., MacMillan catalyst). This compound’s rigidity and ketone group make it suitable for asymmetric catalysis, though examples are rare .

Imidazoles

Structural Differences: Imidazoles are aromatic with two double bonds, conferring metabolic stability. This compound’s saturated ring reduces aromaticity but enhances stereochemical control. Applications: Imidazoles are ubiquitous in pharmaceuticals (e.g., antifungal ketoconazole, antihistamines).

Comparative Data Table

Biologische Aktivität

Imidazolidin-4-one is a versatile compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound derivatives, particularly focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Overview of this compound

This compound is a five-membered heterocyclic compound characterized by a carbonyl group adjacent to the nitrogen atoms in the ring structure. Its derivatives have been explored extensively for their potential therapeutic applications due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A significant study evaluated a series of synthesized this compound compounds for their antiproliferative effects against colorectal cancer cell lines (HCT116 and SW620). Among these, compound 9r exhibited the most potent anticancer activity, inducing apoptosis through reactive oxygen species (ROS) production and activation of the c-Jun N-terminal kinase (JNK) pathway. The mechanism involved mitochondrial pathway apoptosis, which was confirmed through the use of N-acetylcysteine (NAC) to suppress ROS production and subsequent apoptosis .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9r | HCT116 | 10.5 | ROS production, JNK pathway activation |

| 9a | HeLa | 15.2 | Induction of apoptosis |

| 9c | SW620 | 12.8 | Mitochondrial dysfunction leading to cell death |

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been extensively studied. A review on 2-thioxo-imidazolidin-4-one derivatives reported promising antibacterial and antifungal activities against various pathogens. These derivatives were found to inhibit bacterial growth effectively, suggesting their potential as lead compounds in the development of new antimicrobial agents .

Table 2: Antimicrobial Activity of 2-Thioxo-Imidazolidin-4-One Derivatives

| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Escherichia coli | 10 µg/mL |

| Compound C | Candida albicans | 15 µg/mL |

Anti-inflammatory Effects

This compound derivatives have also shown anti-inflammatory properties. One study indicated that certain derivatives could significantly reduce inflammation markers in vitro, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines. This positions this compound as a potential candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Mechanisms : The study conducted by Huang et al. demonstrated that compound 9r not only inhibited cell proliferation but also triggered apoptosis via ROS-dependent pathways in colorectal cancer cells . This finding underscores the importance of exploring structure-activity relationships to optimize efficacy.

- Synthesis and Evaluation : A comprehensive evaluation of synthesized this compound derivatives showed that modifications in their chemical structure could enhance biological activity. For instance, halogenated substitutions on the aromatic rings were associated with increased anticancer potency .

- Hydrolytically Cleavable Precursors : Research has also focused on utilizing this compound as hydrolytically cleavable precursors for controlled release applications, particularly in fragrance formulations . This innovative approach highlights the compound's versatility beyond traditional pharmacological applications.

Q & A

Q. What are the common synthetic routes for imidazolidin-4-one derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclization reactions involving amino acids or Schiff bases. For example, reacting 2 moles of alanine with Schiff bases in ethanol generates imidazolidin-4-ones with yields dependent on solvent polarity, temperature, and catalyst presence . Traditional methods emphasize stoichiometric control and purification via column chromatography. Recent advancements include microwave-assisted synthesis to reduce reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

Key techniques include:

- ¹H/¹³C NMR : To confirm ring structure and substituent positions (e.g., δ 3.51–3.95 ppm for NH and CH groups in this compound rings) .

- UV-Vis : Identifies π→π* and n→π* transitions, critical for verifying conjugation in derivatives .

- FT-IR : Detects carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and NH bending modes .

- ESI-MS : Validates molecular ion peaks and fragmentation patterns for purity assessment .

Q. How are this compound derivatives applied in natural product synthesis?

These derivatives serve as intermediates in synthesizing alkaloids and antimalarial agents. For instance, primaquine-derived imidazolidin-4-ones act as prodrugs with enhanced transmission-blocking activity . Their structural rigidity facilitates stereochemical control in complex natural product frameworks .

Q. What are the standard protocols for evaluating the biological activity of this compound derivatives?

Methodologies include:

- Antimalarial assays : Measuring IC₅₀ values against Plasmodium falciparum strains .

- Anticancer screening : Using MTT assays to assess cytotoxicity in cell lines .

- Antioxidant studies : DPPH radical scavenging tests to quantify activity .

Q. How can researchers ensure reproducibility in this compound synthesis?

Reproducibility requires:

- Detailed reporting of solvent systems, catalyst loadings, and reaction times .

- Validation of new compounds via elemental analysis (C.H.N.) and comparison with literature spectral data .

- Inclusion of negative controls (e.g., omitting catalysts) to confirm reaction pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variations in assay conditions or derivative substitution patterns. For example, primaquine-derived imidazolidin-4-ones show divergent antimalarial activities due to differences in prodrug activation rates . Systematic meta-analyses comparing substituent effects (e.g., electron-withdrawing vs. donating groups) and dose-response curves are recommended .

Q. How can the stability of this compound organocatalysts be improved for recyclability?

Leaching of active moieties during catalysis is a key challenge. Strategies include:

- Polymer-supported catalysts : Multivalent polyglycerol matrices reduce leakage and enable reuse for up to 3 cycles .

- Co-catalyst systems : Acidic additives (e.g., TFA) enhance stability by protonating labile intermediates .

- Cross-linking : Covalent attachment to silica or magnetic nanoparticles improves mechanical resilience .

Q. What computational methods are used to predict this compound reactivity in prodrug design?

Density Functional Theory (DFT) calculations model hydrolysis kinetics and transition states, guiding substituent selection for optimal in vivo activation. For example, tert-butyl groups at C2 delay hydrolysis, improving primaquine prodrug bioavailability . Molecular docking studies further predict target binding affinities .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of imidazolidin-4-ones?

Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while acidic conditions favor enol tautomers. pH-dependent NMR studies (e.g., in CDCl₃ vs. D₂O) reveal shifts in NH proton signals, critical for understanding reactivity in biological systems .

Q. What are the limitations of current this compound synthetic methodologies, and how can they be addressed?

Key limitations include:

- Low yields in cyclization steps : Microwave irradiation and flow chemistry enhance efficiency .

- Stereochemical complexity : Asymmetric catalysis (e.g., chiral Brønsted acids) improves enantioselectivity .

- Scalability issues : Continuous-flow microreactors reduce batch variability and enable gram-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.